molecular formula C5H13NO B1281818 4-Aminopentan-2-ol CAS No. 13325-12-7

4-Aminopentan-2-ol

Cat. No.: B1281818
CAS No.: 13325-12-7
M. Wt: 103.16 g/mol
InChI Key: RTFVYTOTESLFBG-UHFFFAOYSA-N
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Description

4-Aminopentan-2-ol is an organic compound with the molecular formula C5H13NO. It contains both an amine group (NH2) and an alcohol group (OH) attached to a five-carbon chain.

Scientific Research Applications

4-Aminopentan-2-ol has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 4-Aminopentan-2-ol involves the reductive amination of 4-hydroxypentan-2-one (levulinic acid) with ammonia (NH3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The balanced chemical equation for this reaction is: [ \text{C4H6O3 + NH3 + NaBH4} \rightarrow \text{C5H13NO + NaBO2 + H2O} ] This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Aminopentan-2-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

    4-Aminobutan-2-ol: Similar structure but with a four-carbon chain.

    4-Aminohexan-2-ol: Similar structure but with a six-carbon chain.

    2-Amino-1-butanol: The amine and hydroxyl groups are on adjacent carbons.

Uniqueness: 4-Aminopentan-2-ol is unique due to its specific carbon chain length and the relative positions of the amine and hydroxyl groups. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVYTOTESLFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498877
Record name 4-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13325-12-7
Record name 4-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing erythro and threo isomers of 4-aminopentan-2-ol?

A: The paper [] emphasizes the stereospecific synthesis of both erythro and threo isomers of this compound. This is significant because different stereoisomers, even though they share the same molecular formula and connectivity, can exhibit different chemical and biological properties. Understanding how to selectively synthesize a specific isomer is crucial, particularly when developing pharmaceuticals, as one isomer might possess desired therapeutic activity while the other could be inactive or even toxic. This research provides a foundation for further investigations into the unique properties and potential applications of each this compound isomer.

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